

Application Notes and Protocols for AMCA-X SE Protein Conjugation

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Compound of Interest

Compound Name: AMCA-X SE

Cat. No.: B15552252

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **AMCA-X SE** (6-((7-Amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid, succinimidyl ester) is a blue fluorescent dye used for labeling proteins and other biomolecules. [1][2] As an amine-reactive probe, its succinimidyl ester (SE) group readily forms stable covalent amide bonds with primary amino groups, such as the ϵ -amino group of lysine residues found on the surface of proteins.[3] This conjugation is efficient under mild, slightly alkaline conditions.[3] The "X" in AMCA-X refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from the reactive group.[1] This spacer helps to minimize potential quenching of the fluorescent signal that can occur when the dye is in close proximity to the protein.[1] AMCA-X labeled proteins are utilized in a variety of applications, including immunofluorescent staining, flow cytometry, and fluorescence in situ hybridization (FISH).

Physicochemical and Fluorescent Properties

Quantitative data for **AMCA-X SE** are summarized below. These values are crucial for calculations during the experimental protocol, such as determining the degree of labeling.

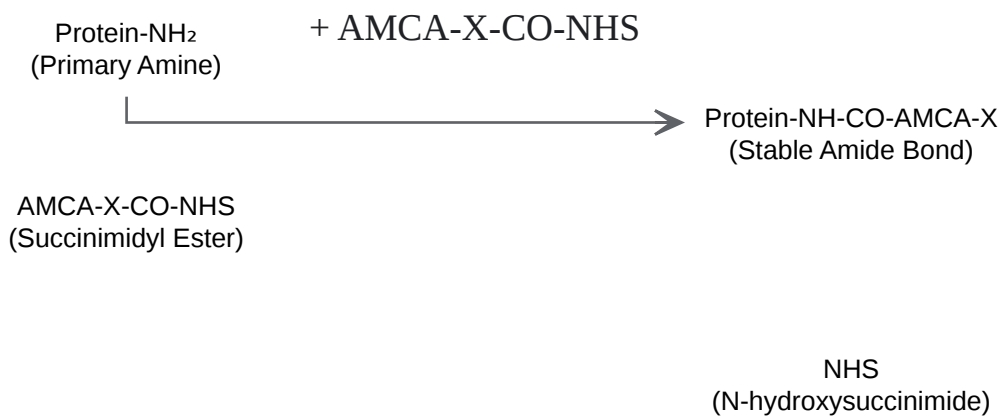
Parameter	Value	Reference
Full Chemical Name	6-((7-Amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid, succinimidyl ester	[1]
Molecular Weight	443.45 g/mol	[4][5]
Excitation Wavelength (λ_{ex})	353 nm (in Methanol)	[1][4][5]
Emission Wavelength (λ_{em})	442 nm (in Methanol)	[1][4][5]
Molar Extinction Coefficient (ϵ)	19,000 M ⁻¹ cm ⁻¹ (at 353 nm)	
Recommended Solvents	Anhydrous DMSO or DMF	[4][5][6]
Storage Conditions	-20°C, protected from light and moisture	[4][5]

Reaction Mechanism and Experimental Workflow

The conjugation process is based on the reaction of the N-hydroxysuccinimide (NHS) ester with a primary amine on the protein. This reaction is a nucleophilic acyl substitution, where the deprotonated amine group acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group.[3]

Chemical Reaction Pathway

The following diagram illustrates the reaction between a protein's primary amine and the **AMCA-X SE** reactive group.

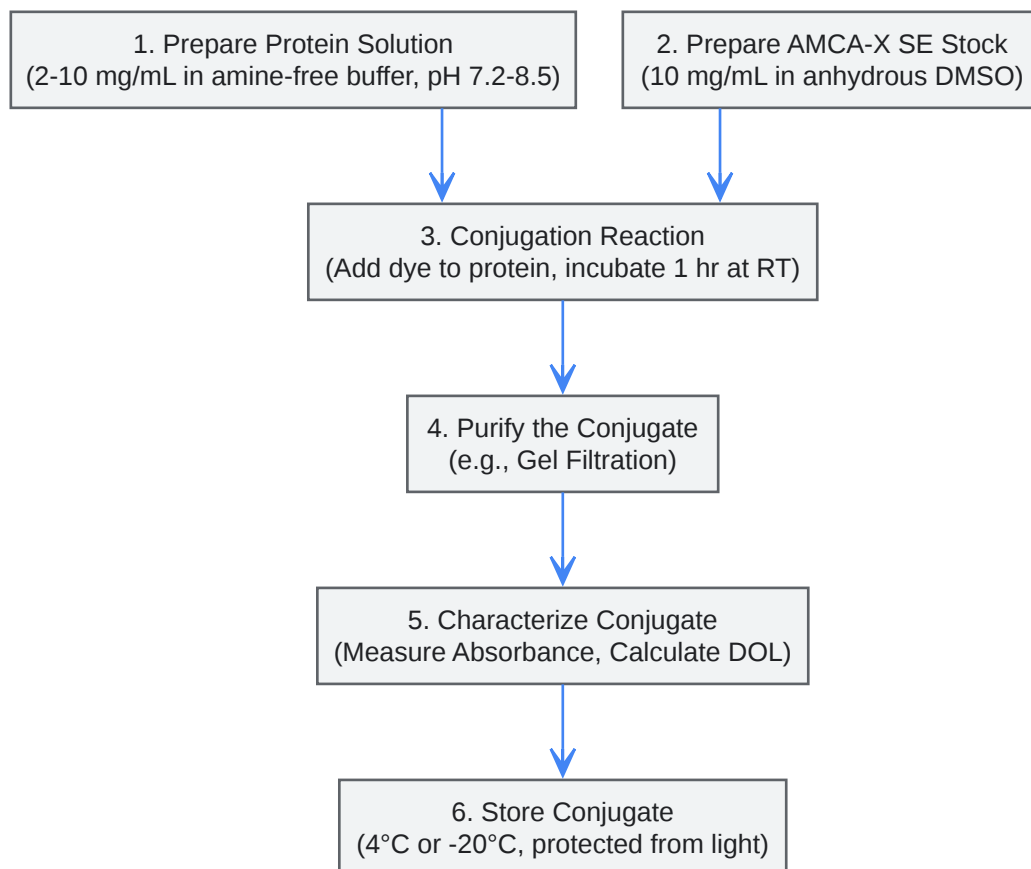


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Caption: Reaction of **AMCA-X SE** with a protein's primary amine.

Overall Experimental Workflow

The entire process, from preparation to final analysis, follows a structured workflow to ensure optimal and reproducible results.



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Caption: Step-by-step workflow for AMCA-X protein conjugation.

Detailed Experimental Protocol

This protocol is a general guideline. Optimal conditions, such as the molar ratio of dye to protein, may need to be determined empirically for each specific protein.

Materials and Reagents

- Protein of interest (purified)
- **AMCA-X SE**
- Anhydrous Dimethyl sulfoxide (DMSO)
- Reaction Buffer: 50 mM Sodium borate or 100 mM Sodium bicarbonate, pH 8.3-8.5. (Avoid buffers containing primary amines like Tris or glycine).
- Purification Column: Gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
- Spectrophotometer (UV-Vis)

Protocol Steps

Step 2.1: Prepare the Protein Solution

- Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 2-10 mg/mL. The conjugation efficiency can be poor if the protein concentration is below 2 mg/mL.
- Ensure the protein solution is free of any amine-containing substances and other contaminants.

Step 2.2: Prepare the **AMCA-X SE** Stock Solution

- Allow the vial of **AMCA-X SE** to equilibrate to room temperature before opening to prevent moisture condensation.

- Prepare a 10 mg/mL stock solution by dissolving the **AMCA-X SE** in anhydrous DMSO. Vortex to ensure it is fully dissolved.
- This dye solution should be prepared fresh for each conjugation reaction, as its activity can decrease over time.

Step 2.3: Perform the Conjugation Reaction

- Calculate the required volume of **AMCA-X SE** solution. The optimal molar ratio of dye to protein should be determined experimentally but typically falls between 2:1 and 20:1. For IgG antibodies (MW ~150 kDa), a starting molar ratio of 10:1 is often recommended.
- While gently stirring or vortexing, add the calculated volume of the **AMCA-X SE** stock solution to the protein solution.
- Incubate the reaction mixture for 1 hour at room temperature, protected from light.^{[7][8]}

Step 2.4: Purify the Conjugate

- After incubation, it is crucial to remove the unreacted, free dye from the labeled protein.
- The most common method is gel filtration (size exclusion chromatography).^{[6][7]} Apply the reaction mixture to a pre-equilibrated gel filtration column.
- Elute the protein-dye conjugate with a suitable storage buffer (e.g., PBS). The larger conjugate will elute first, while the smaller, unconjugated dye molecules will be retained longer.
- Collect the fractions containing the blue fluorescent conjugate. The protein-containing fractions can be identified by monitoring absorbance at 280 nm.

Characterization of the Conjugate

Step 3.1: Measure Absorbance

- Using a UV-Vis spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A_{280}) and at the absorbance maximum of AMCA-X, ~353 nm (A_{353}).

- If the absorbance is too high, dilute the sample with buffer and record the dilution factor.[9]

Step 3.2: Calculate the Degree of Labeling (DOL) The DOL represents the average number of dye molecules conjugated to each protein molecule.[10] An optimal DOL for antibodies is typically between 2 and 6.

The following equations are used:

- Calculate Protein Concentration:
 - A correction factor (CF) is needed because the dye also absorbs light at 280 nm. For AMCA-X, the CF (A_{280}/A_{353}) is approximately 0.23.
 - Corrected Protein Absorbance (A_{280_corr}) = $A_{280} - (A_{353} \times CF)$
 - Protein Concentration [Protein] (M) = $(A_{280_corr} / \epsilon_{\text{protein}}) \times \text{Dilution Factor}$
 - $\epsilon_{\text{protein}}$ is the molar extinction coefficient of your protein at 280 nm.
- Calculate Dye Concentration:
 - Dye Concentration [Dye] (M) = $(A_{353} / \epsilon_{\text{dye}}) \times \text{Dilution Factor}$
 - ϵ_{dye} for AMCA-X is $19,000 \text{ M}^{-1}\text{cm}^{-1}$.
- Calculate DOL:
 - $\text{DOL} = [\text{Dye}] / [\text{Protein}]$

Storage of the Conjugate

Store the purified AMCA-X-protein conjugate at 4°C for short-term storage (up to two months) or at -20°C for long-term storage. It should be protected from light. For concentrations below 0.5 mg/mL, adding a stabilizer like 0.1% Bovine Serum Albumin (BSA) is recommended.

Troubleshooting Guide

Issue	Possible Cause(s)	Suggested Solution(s)
Low Degree of Labeling (DOL)	- Protein concentration is too low. - pH of the reaction buffer is too low (amines are protonated). - AMCA-X SE has hydrolyzed due to moisture. - Presence of amine-containing buffers (Tris, glycine).	- Concentrate the protein to >2 mg/mL. - Ensure reaction buffer pH is between 8.3 and 8.5.[6] - Use fresh, anhydrous DMSO and handle dye carefully. - Dialyze protein into an amine-free buffer before labeling.
High Degree of Labeling (DOL) / Precipitation	- Molar excess of dye is too high. - Over-labeling can lead to protein aggregation and precipitation.	- Reduce the molar ratio of dye to protein in the reaction. - Perform a titration experiment to find the optimal ratio.
Poor Protein Recovery after Purification	- Protein has precipitated on the column. - Non-specific binding of the protein to the column matrix.	- Ensure the protein is soluble in the purification buffer. - Use a pre-conditioned column or select a different type of resin.
High Background Fluorescence	- Incomplete removal of unconjugated dye.	- Increase the column length or use a finer grade of resin for better separation. - Perform extensive dialysis against the storage buffer.[9]

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